molecular formula C21H17F3O6 B2424903 ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 303119-79-1

ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2424903
CAS No.: 303119-79-1
M. Wt: 422.356
InChI Key: RFTZARSDALROMN-UHFFFAOYSA-N
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Description

Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group and the chromen-4-one core structure makes this compound particularly interesting for various chemical and biological studies.

Future Directions

The future research directions for this compound could involve further investigation into its synthesis methods and potential biological properties, given the interest in coumarin derivatives for their various biological activities .

Mechanism of Action

Target of Action

The primary targets of the compound “ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate” are currently unknown. This compound is a derivative of coumarin , a class of compounds known for their diverse biological and clinical applications . .

Mode of Action

Coumarin derivatives are known to interact with various biological targets and exhibit a wide range of activities . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target.

Biochemical Pathways

Coumarin derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . The exact pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

The compound’s molecular formula is C23H21F3O6 and it has a formula weight of 450.4 . Its predicted boiling point is 509.8±50.0 °C and its predicted density is 1.306±0.06 g/cm3 . These properties could influence its bioavailability, but further studies are needed to confirm this.

Result of Action

Given the diverse biological activities of coumarin derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This method ensures the formation of the desired ester linkage while maintaining the integrity of the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the chromen-4-one core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate
  • 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate

Uniqueness

Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O6/c1-3-28-17(25)11-29-12-8-9-14-16(10-12)30-20(21(22,23)24)18(19(14)26)13-6-4-5-7-15(13)27-2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTZARSDALROMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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